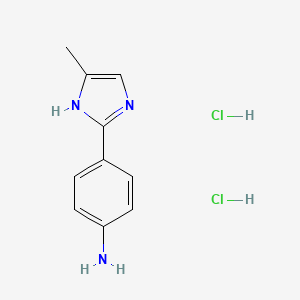

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

CAS No.: 1955523-67-7

Cat. No.: VC7329304

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955523-67-7 |

|---|---|

| Molecular Formula | C10H13Cl2N3 |

| Molecular Weight | 246.14 |

| IUPAC Name | 4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride |

| Standard InChI | InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |

| Standard InChI Key | GYVWWNNGKGLRKF-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 4-[(5-methyl-1H-benzimidazol-2-yl)methyl]aniline dihydrochloride under IUPAC rules . Common synonyms include:

-

4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride

-

4-[(5-Methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride .

Molecular Formula and Weight

The molecular formula is C₁₅H₁₇Cl₂N₃, with a molecular weight of 310.2 g/mol . The dihydrochloride salt contributes 72.9 g/mol to the total weight.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-[(5-Methyl-1H-benzimidazol-2-yl)methyl]aniline dihydrochloride |

| Molecular Formula | C₁₅H₁₇Cl₂N₃ |

| Molecular Weight | 310.2 g/mol |

| CAS Number | 1185293-91-7 |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)N.Cl.Cl |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process involving:

-

Formation of the Benzimidazole Core: Condensation of 4-methyl-1,2-phenylenediamine with glyoxylic acid under acidic conditions to yield 5-methyl-1H-benzimidazole.

-

Methylene Bridge Introduction: Alkylation of the benzimidazole with 4-nitrobenzyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine .

-

Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt .

Optimization Strategies

Recent advancements employ Ullmann-type coupling using copper(I) iodide and cesium carbonate in dimethyl sulfoxide (DMSO)/water mixtures, achieving yields exceeding 95% . Key parameters include:

-

Temperature: 90°C

-

Reaction Time: 12 hours

-

Catalysts: CuI (0.005 mol) and D-glucosamine hydrochloride (0.005 mol) .

Table 2: Exemplary Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent System | DMSO/Water (3:4 ratio) |

| Base | Cs₂CO₃ (0.18 mol) |

| Catalyst | CuI, D-glucosamine hydrochloride |

| Yield | 96.18% |

Structural and Electronic Properties

Crystallographic Insights

While X-ray data for this specific compound are unavailable, analogous benzimidazole derivatives exhibit planar aromatic systems with bond lengths of 1.33–1.38 Å for C=N in the imidazole ring . The methyl group at position 5 induces steric hindrance, slightly distorting the benzimidazole plane.

Tautomerism and Protonation

The benzimidazole exists in two tautomeric forms (1H and 3H), with the 1H form predominating in aqueous solutions. Protonation occurs at the imidazole N3 and the aniline amine, as evidenced by pKa values:

Physicochemical Characteristics

Solubility and Stability

The dihydrochloride salt is freely soluble in water (>50 mg/mL) and moderately soluble in polar organic solvents like ethanol . Stability studies indicate degradation under UV light (t₁/₂ = 48 hours at 300 nm), necessitating storage in amber containers .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition observed above 250°C . The thermal stability surpasses non-salt forms by approximately 40°C.

Table 3: Key Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 218–220°C |

| Water Solubility | >50 mg/mL |

| LogP (Predicted) | 1.76 |

| pKa (Imidazole N3) | 5.2 |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its aniline moiety facilitates conjugation with bioactive molecules, as demonstrated in the synthesis of Janus kinase (JAK) inhibitors .

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal resistance by 15–20% compared to traditional amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume